Calcitriol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-NKMMMXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022722 | |
| Record name | Calcitriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index], Solid | |
| Record name | Calcitriol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
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| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
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Color/Form |
Colorless, crystalline solid, White crystalline powder | |
CAS No. |
32222-06-3 | |
| Record name | Calcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |
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| Record name | Calcitriol | |
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| URL | https://www.drugbank.ca/drugs/DB00136 | |
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| Record name | Calcitriol | |
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| Record name | Calcitriol | |
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| Record name | CALCITRIOL | |
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| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-114, 111-115 °C, 113 °C | |
| Record name | Calcitriol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00136 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Calcitriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Calcitriol Action
Genomic Mechanisms: Vitamin D Receptor (VDR) Pathway
The primary mechanism through which calcitriol (B1668218) exerts its biological effects is by modulating gene expression. This genomic pathway is mediated by the Vitamin D Receptor (VDR), a protein that belongs to the nuclear receptor superfamily of transcription factors. wikipedia.orgub.edu The process begins with the binding of this compound to the VDR, which then orchestrates a series of molecular events culminating in the activation or repression of target genes.
VDR Binding and Nuclear Translocation
This compound, the biologically active form of vitamin D, initiates its genomic action by binding to the Vitamin D Receptor (VDR). wikipedia.org The VDR is predominantly located in the nucleus of cells, where it functions as a transcription factor. ub.edu Upon binding this compound, the VDR undergoes a conformational change. This change is crucial for its subsequent interactions with other proteins and DNA. scbt.com
The process of moving the this compound-VDR complex into the nucleus, known as nuclear translocation, is a specific and time-dependent mechanism. nih.gov Studies have shown that this translocation is essential for the receptor to access the genetic material within the nucleus. nih.gov The protein importin-α aids in the transport of the VDR to the nucleus, a process that is significantly enhanced by the presence of this compound. nih.gov Once inside the nucleus, the activated VDR complex is ready to engage with the cell's transcriptional machinery.
Heterodimerization with Retinoic Acid X Receptor (RXR)
After binding to this compound and translocating to the nucleus, the VDR forms a partnership with another nuclear receptor, the Retinoid X Receptor (RXR). wikipedia.orgresearchgate.netresearchgate.net This pairing results in the formation of a VDR-RXR heterodimer. researchgate.net This heterodimer is the primary functional unit that actively regulates the transcription of vitamin D target genes. nih.gov The formation of this complex is a critical step, as the VDR-RXR heterodimer has a higher affinity for specific DNA sequences compared to the VDR alone. taylorandfrancis.com This enhanced binding capability allows for precise control over gene expression in response to this compound levels.
Vitamin D Response Element (VDRE) Interactions and Gene Regulation
The VDR-RXR heterodimer exerts its influence on gene expression by binding to specific DNA sequences known as Vitamin D Response Elements (VDREs). researchgate.netresearchgate.netnih.gov VDREs are located in the promoter regions of target genes and act as docking sites for the VDR-RXR complex. nih.gov The interaction between the VDR-RXR heterodimer and VDREs is the pivotal event that initiates either the activation or repression of gene transcription. researchgate.net
VDREs typically consist of two hexameric sequences of nucleotides, often arranged as direct repeats separated by a variable number of spacing nucleotides. nih.gov The specific sequence and arrangement of these elements can vary between different target genes, contributing to the cell-specific effects of this compound. nih.gov
Upon binding to a VDRE within the promoter of a target gene, the this compound-bound VDR-RXR heterodimer typically recruits a complex of co-activator proteins. researchgate.netresearchgate.net These co-activators, such as those from the steroid receptor co-activator (SRC) family, facilitate the assembly of the basal transcriptional machinery, including RNA polymerase II, at the gene's starting point. researchgate.netresearchgate.net This assembly leads to an increase in the rate of transcription, resulting in higher levels of the protein encoded by that gene. A well-documented example of a gene activated by this compound is CYP24A1, which encodes an enzyme responsible for this compound degradation, forming a negative feedback loop. nih.gov
Table 1: Examples of Genes Transcriptionally Activated by this compound
| Gene Symbol | Protein Name | Function |
|---|---|---|
| CYP24A1 | 24-hydroxylase | This compound degradation |
| SPP1 | Osteopontin | Bone metabolism |
| TRPV6 | Transient receptor potential vanilloid type 6 | Intestinal calcium absorption |
In addition to activating genes, the this compound-VDR-RXR complex can also repress gene transcription. researchgate.netresearchgate.net This repression is often achieved through interaction with negative VDREs (nVDREs) or by interfering with the activity of other transcription factors. mdpi.com When bound to an nVDRE, the VDR-RXR heterodimer can recruit co-repressor proteins instead of co-activators. researchgate.net These co-repressors can then inhibit the assembly of the transcriptional machinery, leading to a decrease in the expression of the target gene. mdpi.com For instance, this compound has been shown to transcriptionally repress a variety of oncogenes, which can differ depending on the type of tumor. mdpi.com In some breast cancer cells, this compound downregulates the expression of the estrogen receptor (ER) by binding to negative VDREs in the ER promoter region. nih.gov
Table 2: Examples of Genes Transcriptionally Repressed by this compound
| Gene Symbol | Protein Name/Function | Context |
|---|---|---|
| PTH | Parathyroid Hormone | Calcium homeostasis |
| Various Oncogenes | Proto-oncogenes involved in cell proliferation | Cancer biology |
Co-repressor and Co-activator Dynamics in VDR Signaling
The decision to activate or repress a target gene is intricately linked to the dynamic interplay between co-activator and co-repressor complexes. researchgate.net In the absence of this compound, the VDR may be bound to VDREs along with co-repressor proteins like NCoR1 (nuclear receptor co-repressor 1) or SMRT (silencing mediator of retinoic acid and thyroid hormone receptor), which maintain the gene in a repressed state. nih.govresearchgate.net
The binding of this compound to the VDR induces a conformational change that typically leads to the dissociation of co-repressors and the recruitment of co-activators. ub.edunih.gov Co-activator complexes often possess histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription. ub.edu Conversely, co-repressor complexes are often associated with histone deacetylase (HDAC) activity, which compacts chromatin and represses transcription. mdpi.com The balance between the recruitment of these opposing complexes is a key determinant of the ultimate transcriptional outcome of this compound signaling. researchgate.net
Non-Genomic Mechanisms: Rapid Cellular Responses
Beyond its classical genomic functions, this compound elicits rapid cellular responses that are independent of gene transcription and protein synthesis. nih.govjournalbonefragility.comnih.gov These non-genomic actions are characterized by their swift onset, typically occurring within seconds to minutes, and are not impeded by inhibitors of transcription or protein synthesis. nih.govmdpi.com This rapid signaling is initiated through the interaction of this compound with receptors at the cell membrane, leading to the activation of various intracellular signaling cascades that modulate cellular function. mdpi.comencyclopedia.pub
Membrane-Associated VDR (VDRm) and Protein Disulphide Isomerase Family A Member 3 (Pdia3)
Two key players have been identified as principal mediators of these rapid membrane responses to this compound: a membrane-associated form of the vitamin D receptor (VDRm) and the protein disulfide isomerase family A member 3 (Pdia3). nih.govencyclopedia.pubnih.gov Pdia3 is also known as membrane-associated rapid response steroid-binding protein (MARRS). mdpi.com
While the classical nuclear VDR (nVDR) acts as a ligand-activated transcription factor for genomic responses, a subpopulation of VDR is localized to the plasma membrane, often within specialized microdomains called caveolae. mdpi.comresearchgate.net Both VDRm and Pdia3 have been shown to be essential for the activation of downstream signaling pathways in response to this compound. nih.govnih.govnih.gov Studies have demonstrated that both VDR and Pdia3 are necessary for the regulation of the membrane response to active forms of vitamin D in certain cell types. researchgate.net For instance, in squamous cell carcinoma cells, the deletion of either VDR or Pdia3 disrupts this compound-induced membrane signaling and calcium influx. nih.govnih.gov
Activation of Intracellular Signaling Cascades
Upon binding to its membrane receptors, this compound triggers a cascade of intracellular signaling events. mdpi.com This leads to the generation of second messengers, such as cyclic AMP (cAMP), and the activation of various protein kinase pathways and modulation of ion channel activity. mdpi.commdpi.com
This compound has been shown to rapidly activate a number of protein kinase pathways that are crucial for regulating cellular processes like proliferation, survival, and differentiation. mdpi.comsemanticscholar.org
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and growth. mdpi.comtandfonline.com this compound can activate this pathway, leading to the phosphorylation and activation of Akt. nih.govnih.gov This activation can, in some contexts, contribute to anti-apoptotic effects. nih.gov For example, in diabetic nephropathy models, this compound has been shown to ameliorate podocyte injury by activating the PI3K/p-Akt signaling pathway. nih.gov
PKA and PKC Pathways: Protein kinase A (PKA) and protein kinase C (PKC) are also targets of this compound's non-genomic actions. nih.govmdpi.com The activation of PKA is often linked to cAMP generation. nih.govmdpi.com For instance, in primary myocytes, this compound induces a rapid increase in both tissue Ca2+ uptake and cAMP levels, an effect that is inhibited by a PKA suppressor. nih.gov Similarly, PKC activation has been observed in various cell types following this compound treatment, and this activation can be attenuated by the loss of Pdia3. nih.gov
MAPK and p38MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK1/2) and p38 MAPK, are also activated by this compound. mdpi.comnih.govresearchgate.net In rat intestinal cells, this compound induces the phosphorylation and activation of p38 MAPK in a time- and dose-dependent manner. nih.gov This activation of MAPK pathways can influence the expression of immediate-early genes like c-Fos. nih.gov
| Protein Kinase Pathway | Key Research Finding | Cell/Tissue Model | Reference |
|---|---|---|---|
| PI3K/Akt | This compound ameliorates podocyte injury through activation of the PI3K/p-Akt signaling pathway. | Diabetic nephropathy rat model | nih.gov |
| PKA | This compound induces a rapid, PKA-mediated increase in Ca2+ uptake and cAMP levels. | Primary myocytes | nih.gov |
| PKC | Loss of Pdia3 attenuates this compound-related PKC activation. | Pdia3 deficient mice | nih.gov |
| p38 MAPK | This compound induces time- and dose-dependent phosphorylation and activation of p38 MAPK. | Rat intestinal cells | nih.gov |
A hallmark of this compound's non-genomic action is the rapid modulation of ion channel activity, leading to changes in intracellular ion concentrations. mdpi.commdpi.com
Calcium (Ca2+) Channels: One of the most well-documented rapid effects of this compound is the stimulation of intestinal calcium absorption, a process termed "transcaltachia". mdpi.commdpi.com This involves a rapid increase in intracellular calcium levels. nih.govnih.gov This effect is not limited to intestinal cells, as this compound has been shown to induce a swift increase in intracellular Ca2+ in various cell types, including myocytes and osteoblasts. mdpi.com The recently cloned epithelial Ca2+ channel (ECaC) has been identified as a key target for this compound-mediated Ca2+ reabsorption in the kidney. nih.gov
Chloride (Cl-) Channels: In addition to calcium channels, this compound can also rapidly activate chloride channels. mdpi.commdpi.com
Phosphate (B84403) (Pi) Channels: While the regulation of phosphate homeostasis is a known function of this compound, the direct and rapid modulation of phosphate channels via non-genomic mechanisms is an area of ongoing investigation.
| Ion Channel | Effect of this compound | Key Observation | Reference |
|---|---|---|---|
| Calcium (Ca2+) | Stimulation of influx | Rapid increase in intracellular Ca2+ levels ("transcaltachia") in intestinal cells. | mdpi.commdpi.com |
| Chloride (Cl-) | Activation | Rapid opening of Cl- channels. | mdpi.com |
Crosstalk between Genomic and Non-Genomic Pathways
The genomic and non-genomic pathways of this compound action are not mutually exclusive; instead, there is evidence of significant crosstalk between them. nih.gov The rapid signaling events initiated at the cell membrane can influence and modulate the slower, transcription-based genomic responses. nih.govmdpi.com For example, the activation of protein kinase pathways can lead to the phosphorylation of transcription factors or co-regulators, thereby affecting gene expression. mdpi.com
A clear example of this interplay is the regulation of the CYP24A1 gene, which encodes the enzyme responsible for this compound degradation. While this compound potently upregulates this gene through the classical genomic pathway via vitamin D response elements (VDREs) in its promoter, maximal induction also requires input from non-genomic signaling. mdpi.com The this compound-dependent activation of the MAPK pathway, for instance, can lead to the phosphorylation of transcription factors that bind to the CYP24A1 promoter, thus enhancing its expression. mdpi.com This demonstrates how rapid, non-genomic signals can fine-tune and amplify the genomic response to this compound.
Calcitriol Metabolism and Regulation in Health and Disease
Enzymatic Pathways of Calcitriol (B1668218) Synthesis
The synthesis of this compound from its vitamin D precursor involves two sequential hydroxylation steps, catalyzed by specific cytochrome P450 enzymes.
The initial step in vitamin D activation occurs in the liver, where vitamin D (either cholecalciferol from skin synthesis or ergocalciferol from dietary sources) is hydroxylated at carbon 25. This reaction produces 25-hydroxyvitamin D (25(OH)D), also known as calcifediol (B1668214), the major circulating form of vitamin D. oup.commdpi.com
This 25-hydroxylation is catalyzed predominantly by the microsomal enzyme CYP2R1. taylorandfrancis.comoup.com Genetic studies in humans have confirmed that mutations in the CYP2R1 gene lead to a form of vitamin D-deficiency rickets, identifying it as a key and biologically relevant vitamin D 25-hydroxylase. oup.comnih.gov Another enzyme, the mitochondrial CYP27A1, also possesses 25-hydroxylase activity. mdpi.comtaylorandfrancis.com However, CYP2R1 exhibits a significantly higher affinity for vitamin D, and CYP27A1 is considered to play a minor role in this specific metabolic step under normal physiological conditions. taylorandfrancis.comnih.gov While several other cytochrome P450 enzymes can catalyze this reaction in vitro, CYP2R1 and CYP27A1 are considered the most physiologically significant. nih.gov
The second and final activation step converts 25(OH)D into the biologically potent 1,25-dihydroxyvitamin D, or this compound. This reaction is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-1α-hydroxylase, encoded by the CYP27B1 gene. wikipedia.orgmdpi.compatsnap.com
The primary site for this conversion is the proximal tubules of the kidneys, and this renal production is the principal determinant of circulating this compound levels. wikipedia.orgmdpi.comnih.gov However, the expression of CYP27B1 is not exclusive to the kidney. cornell.edunih.gov A wide array of extra-renal tissues can also synthesize this compound, including immune cells (like macrophages), keratinocytes of the skin, the placenta, and parathyroid glands. wikipedia.orgcornell.edunih.govmdpi.comescholarship.org
The activity of renal 1α-hydroxylase (CYP27B1) is tightly regulated to maintain calcium and phosphate (B84403) homeostasis. Two key hormones involved in this regulation are Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23). mdpi.commdpi.com
Parathyroid Hormone (PTH): PTH stimulates the activity and expression of CYP27B1. wikipedia.orgmdpi.comnih.gov When serum calcium levels are low, the parathyroid glands secrete PTH, which in turn upregulates renal CYP27B1, leading to increased this compound production. drugbank.comnih.gov this compound then enhances intestinal calcium absorption, helping to restore normal blood calcium levels. PTH also suppresses the expression of CYP24A1, the enzyme responsible for this compound degradation. mdpi.com
Fibroblast Growth Factor 23 (FGF23): FGF23, a hormone produced by bone cells (osteocytes), potently inhibits CYP27B1 expression and activity. wikipedia.orgnih.govmdpi.com Elevated levels of phosphate and this compound stimulate FGF23 secretion. mdpi.comnih.gov FGF23 then acts on the kidneys to suppress this compound synthesis, creating a negative feedback loop. mdpi.comnih.gov FGF23 also stimulates the catabolism of this compound by increasing the activity of 24-hydroxylase. mdpi.comnih.govjensenlab.org
This reciprocal regulation by PTH and FGF23 is a critical control point in mineral metabolism. wikipedia.org
While the kidney is the main source of endocrine this compound, local production in extra-renal tissues serves important autocrine and paracrine functions. mdpi.comnih.gov The regulation of CYP27B1 in these tissues differs significantly from its regulation in the kidney; it is generally not controlled by PTH or FGF23. oup.comnih.govescholarship.org
For instance, in immune cells, this compound synthesis is stimulated by inflammatory signals. mdpi.com The locally produced this compound then acts to modulate immune responses. oup.com Similarly, in tissues like the placenta, skin, and colon, locally synthesized this compound is involved in regulating cell proliferation and differentiation, hormone secretion, and maintaining cellular barriers. mdpi.comescholarship.org This localized production allows for high intracellular concentrations of this compound, enabling it to exert biological effects within a specific tissue without altering systemic calcium levels. nih.gov
1α-Hydroxylase (CYP27B1) Activity in Kidneys and Extra-renal Tissues
This compound Catabolism and Inactivation
To prevent excessive biological activity and maintain homeostasis, this compound levels are also controlled through its metabolic inactivation.
The key enzyme responsible for the catabolism of this compound is the 24-hydroxylase, a mitochondrial enzyme encoded by the CYP24A1 gene. mdpi.comresearchgate.netwikipedia.org This enzyme initiates the degradation of this compound by hydroxylating it at carbon 24. researchgate.netwikipedia.org
CYP24A1 catalyzes a multi-step pathway that converts this compound into water-soluble, biologically inactive metabolites. wikipedia.orgmdpi.comresearchgate.net The primary end product of this catabolic cascade is calcitroic acid, which is then excreted in the bile and urine. wikipedia.orgresearchgate.netwikipedia.orgnih.govresearchgate.net The expression of CYP24A1 is highly induced by this compound itself, forming a negative feedback mechanism that limits its own activity. mdpi.com FGF23 also stimulates CYP24A1 activity, further contributing to the reduction of active this compound levels. mdpi.comnih.gov Inactivating mutations in the CYP24A1 gene in humans lead to idiopathic infantile hypercalcemia, a condition characterized by elevated this compound levels, underscoring the critical role of this enzyme in vitamin D inactivation. oup.com
Enterohepatic Recycling of this compound Metabolites
Enterohepatic circulation is a physiological process where compounds are excreted by the liver into the bile, enter the intestine, and are then reabsorbed back into the circulation to return to the liver. There is evidence to suggest that this compound and its metabolites undergo this recycling process drugbank.com. In the liver, this compound and its metabolites can be conjugated to form water-soluble compounds like glucuronides and sulfates. These conjugates are then secreted into the bile and released into the small intestine nih.gov.
Physiological and Pathophysiological Roles of Calcitriol Beyond Mineral Homeostasis
Immunomodulation and Anti-inflammatory Effects
Calcitriol (B1668218) exerts broad immunomodulatory and anti-inflammatory effects. It is understood to generally enhance innate immune responses while suppressing adaptive immune responses. nih.gov This dual action contributes to its role in maintaining immune balance and preventing excessive inflammation. nih.gov
Regulation of Innate Immune Responses
This compound plays a pivotal role in regulating the innate immune system, which serves as the body's first line of defense against pathogens. ijmb.inelsevier.eseuropeanreview.org Activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by microbial antigens can induce the synthesis of 1-α-hydroxylase in immune cells, leading to increased local production of this compound. mdpi.comelsevier.es This locally produced this compound then modulates innate immune cell function. mdpi.comelsevier.es
Antimicrobial Peptide Synthesis (Cathelicidin, β2-defensin)
A key mechanism by which this compound enhances innate immunity is by promoting the synthesis of antimicrobial peptides (AMPs), notably cathelicidin (B612621) and β2-defensin (also known as human beta-defensin 2 or HBD2/DEFB4). ijmb.inelsevier.eseuropeanreview.orgnih.govwindows.netmdpi.comresearchgate.netnih.govmdpi.com The genes encoding these peptides contain vitamin D response elements (VDREs) in their promoter regions, allowing this compound bound to the VDR to directly stimulate their transcription. elsevier.eswindows.netnih.govmdpi.com
Cathelicidin (specifically its active form, LL-37) and β2-defensin are pluripotent peptides with important roles in innate immunity, exhibiting activity against bacteria, fungi, and enveloped viruses. elsevier.eswindows.netnih.govmdpi.com LL-37, for instance, interacts with microbial membranes, forming pores that lead to the destruction of the pathogen. elsevier.es β2-defensin is also a cationic peptide found in various epithelial tissues and innate immune cells. nih.govmdpi.com Studies have shown that this compound signaling induces the secretion of antibacterial activity in vitro and in vivo. windows.netmdpi.com Lower levels of circulating vitamin D metabolites have been associated with impaired antibacterial immunity. windows.netmdpi.com
Research findings highlight the importance of cathelicidin for this compound's antimicrobial activity against certain pathogens, such as Mycobacterium tuberculosis. mdpi.com Furthermore, studies in human trophoblasts have shown that this compound upregulates the gene expression of cathelicidin, S100A9, and β-defensins (HBDs), including HBD2 and HBD3. researchgate.net
Macrophage and Dendritic Cell Function
This compound significantly influences the function of macrophages and dendritic cells (DCs), which are crucial antigen-presenting cells (APCs) in the innate immune response. mdpi.comnih.goveuropeanreview.orgnih.govopenrepository.comnih.gov this compound stimulates the antimicrobial activities of macrophages and monocytes, partly through VDR-RXR signaling, which triggers the production of cathelicidins that target microbial membranes. mdpi.com It also enhances the chemotactic and phagocytic capabilities of macrophages and monocytes. europeanreview.orgnih.govmdpi.comsemanticscholar.org
This compound can suppress the maturation and differentiation of DCs. mdpi.comnih.govnih.govahajournals.orgahajournals.orgresearchgate.net This suppression can lead to the development of tolerogenic DCs, which are important for maintaining peripheral tolerance and preventing autoimmune responses. mdpi.comnih.govnih.govahajournals.orgahajournals.orgresearchgate.net this compound-treated DCs exhibit reduced surface expression of costimulatory molecules like CD80 and CD86, decreased production of pro-inflammatory cytokines such as IL-12, and enhanced secretion of anti-inflammatory cytokines like IL-10 and CCL22. ahajournals.org This profile results in reduced T-cell activation and can induce T-cell hyporesponsiveness or the development of regulatory T cells. ahajournals.orgresearchgate.net this compound also inhibits intracellular signaling pathways in myeloid DCs, such as nuclear factor κB (NF-κB). mdpi.com
Modulation of Adaptive Immune Responses
In contrast to its enhancing effects on innate immunity, this compound generally modulates or suppresses adaptive immune responses. mdpi.comijmb.innih.gov The adaptive immune system, comprising T and B lymphocytes, provides specific and long-lasting immunity. mdpi.comijmb.innih.gov
T-lymphocyte Proliferation and Differentiation
This compound directly affects T-lymphocyte proliferation and differentiation. mdpi.comijmb.innih.govahajournals.orgnih.govnih.govdartmouth.eduplos.org It is a potent inhibitor of T-lymphocyte proliferation induced by mitogens like phytohemagglutinin (PHA). nih.govnih.govdartmouth.edu This inhibition can occur at concentrations as low as 10⁻¹⁰ M. nih.govdartmouth.edu this compound suppresses the proliferation of both unseparated T lymphocytes and purified CD4+ T cells. nih.gov While it can affect CD8+ T cells, its impact on CD4+ T cells appears stronger in some in vitro models. plos.org
This compound influences the differentiation of naive T cells into various subsets, particularly T helper (Th) cells. It tends to suppress the development of pro-inflammatory Th1 and Th17 cells while promoting the differentiation of Th2 cells and regulatory T cells (Tregs). mdpi.comijmb.inmdpi.comresearchgate.netoup.comfrontiersin.org This shift contributes to a more tolerogenic immune environment. mdpi.comoup.com Studies have shown that this compound inhibits the differentiation of naive CD4+ T cells into Th1 and Th17 cells and reduces the production of characteristic cytokines by these subsets. oup.comfrontiersin.org Conversely, it can induce or enhance the development of Tregs, which play a critical role in suppressing excessive immune responses and maintaining self-tolerance. mdpi.comijmb.inahajournals.orgahajournals.orgresearchgate.netoup.comfrontiersin.org
Cytokine Production (e.g., IL-10, TNF-α, IL-1β, IL-6, IL-8, RANTES, S100A7)
This compound significantly modulates the production of various cytokines by immune cells, contributing to its anti-inflammatory effects. nih.govmdpi.comresearchgate.netopenrepository.comahajournals.orgoup.comfrontiersin.orgresearchgate.netavma.orgmdpi.comresearchgate.netadf-online.depneumon.orgnih.gov It generally decreases the production of pro-inflammatory cytokines while potentially increasing the production of anti-inflammatory cytokines. europeanreview.orgnih.govmdpi.comresearchgate.netopenrepository.comahajournals.orgoup.comfrontiersin.orgresearchgate.netavma.orgmdpi.comresearchgate.netadf-online.depneumon.orgnih.gov
This compound has been shown to inhibit the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8/CXCL8). nih.govmdpi.comresearchgate.netopenrepository.comresearchgate.netavma.orgresearchgate.netadf-online.denih.gov This inhibitory effect has been observed in various immune cells, such as monocytes, macrophages, and T cells. mdpi.comopenrepository.comresearchgate.netavma.orgresearchgate.net For example, this compound exposure decreased LPS-stimulated TNF-α production in canine leukocytes. avma.org It also inhibits the production of cytokines like IL-12 and Interferon-gamma (IFN-γ) by Th1 cells. mdpi.commdpi.comoup.comresearchgate.netresearchgate.net
Conversely, this compound can enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). mdpi.comijmb.inmdpi.comopenrepository.comahajournals.orgplos.orgoup.comresearchgate.netavma.orgmdpi.compneumon.orgnih.gov IL-10 is crucial for resolving inflammation and promoting immune tolerance. ijmb.inpneumon.org Studies have shown that this compound can increase IL-10 expression in various immune cell types and promote the development of IL-10-producing Tregs. ijmb.inopenrepository.comahajournals.orgplos.orgoup.comresearchgate.netavma.orgmdpi.com While some studies in humans have shown increased IL-10 levels with vitamin D supplementation, others have not found a significant change in stable anti-inflammatory cytokine concentrations despite decreased pro-inflammatory markers. ijmb.inmdpi.com
Beyond classical cytokines, this compound also modulates the expression of chemokines and other inflammatory mediators. It can inhibit the expression of chemokines such as RANTES (CCL5) and proteins like S100A7 (psoriasin), which are involved in attracting immune cells and amplifying inflammation. researchgate.net
Here is a table summarizing some of the reported effects of this compound on cytokine production:
| Cytokine/Mediator | Effect of this compound | Immune Cell Type(s) | Source Indices |
| IL-10 | Increased production/expression | Macrophages, Monocytes, T cells (especially Tregs), B cells | mdpi.comijmb.inmdpi.comopenrepository.comahajournals.orgplos.orgoup.comresearchgate.netavma.orgmdpi.compneumon.orgnih.gov |
| TNF-α | Decreased production/expression | Monocytes, Macrophages, T cells | nih.govmdpi.comresearchgate.netopenrepository.comresearchgate.netavma.orgresearchgate.netadf-online.denih.gov |
| IL-1β | Decreased production/expression | Monocytes, Macrophages | openrepository.comavma.orgadf-online.de |
| IL-6 | Decreased production/expression | Monocytes, Macrophages, T cells | nih.govmdpi.comresearchgate.netopenrepository.comresearchgate.netadf-online.denih.gov |
| IL-8 (CXCL8) | Decreased production/expression | Monocytes, Keratinocytes | windows.netresearchgate.netresearchgate.netnih.gov |
| RANTES (CCL5) | Decreased expression | T cells | researchgate.net |
| S100A7 (Psoriasin) | Decreased expression | Keratinocytes | researchgate.netresearchgate.net |
| IFN-γ | Decreased production/expression | Th1 cells, T cells | mdpi.commdpi.comresearchgate.netoup.comresearchgate.netresearchgate.net |
| IL-12 | Decreased production | DCs, Th1 cells | mdpi.comsemanticscholar.orgahajournals.orgresearchgate.net |
| IL-17A | Decreased production/expression | Th17 cells | oup.comfrontiersin.orgresearchgate.netmdpi.com |
| IL-2 | Decreased production | T cells | mdpi.comnih.govdartmouth.eduoup.com |
Impact on Autoimmune Diseases
This compound exhibits immunomodulatory effects that are relevant to autoimmune disorders. It can influence the function of both innate and adaptive immune cells, including monocytes, macrophages, dendritic cells, and T and B lymphocytes. researchgate.netmdpi.com Immune cells such as T helper (Th) cells and antigen-presenting cells (APCs) express both the Vitamin D Receptor (VDR) and the enzyme CYP27B1, which converts calcifediol (B1668214) (25-hydroxyvitamin D) into this compound. mdpi.comnih.gov This local production of this compound allows it to exert autocrine and paracrine effects on immune function. nih.gov
One key mechanism by which this compound impacts autoimmune diseases is by promoting the production of CD4+CD25+ regulatory T (Treg) cells. nih.gov Treg cells are crucial for generating self-tolerance and preventing autoimmune disorders. nih.gov Studies have shown that this compound or its synthetic analogs can induce Treg cells, offering protection against autoimmune disorders and promoting immune tolerance. nih.gov
This compound can also directly influence B lymphocyte homeostasis. nih.gov It has been shown to inhibit the differentiation of B cells into antibody-secreting plasma cells and induce apoptosis in B cells, a process linked to DNA hypo-methylation. nih.gov This suggests a potential implication of this compound in B cell-related autoimmune diseases such as systemic lupus erythematosus (SLE). nih.gov Patients with SLE have been observed to have significantly lower serum levels of this compound and calcifediol compared to healthy controls. nih.gov
Animal models of autoimmune diseases have provided further evidence of this compound's beneficial effects. In experimental autoimmune encephalomyelitis and collagen-induced arthritis, vitamin D supplementation prevented the initiation and reduced disease progression. nih.gov Mouse models of enterocolitis also showed a more severe disease course during vitamin D deficiency and decreased inflammation after vitamin D supplementation. nih.gov
This compound is known to suppress the production of pro-inflammatory cytokines such as TNF-α, interleukin-1 (IL-1), interleukin-2 (B1167480) (IL-2), and interferon-gamma (IFN-γ) in B and T cells. tandfonline.com It can also promote the release of anti-inflammatory cytokines like IL-4 and IL-10. tandfonline.com In multiple sclerosis (MS), a chronic autoimmune inflammatory disease, this compound treatment has been shown to significantly reduce the expression levels of inflammatory cytokines and transcription factors related to Th1 and Th17 cells, including IFN-γ, T-bet, IL-17, and RORC. vietnamjournal.ru Concurrently, it increased the expression of the FOXP3 gene and the frequency of Treg cells. vietnamjournal.ru
Genetic resistance to this compound, a rare disorder, is associated with a higher incidence of autoimmune diseases like rheumatoid arthritis. mdpi.com Studies in patients with arthritis have shown that an increase in serum calcifediol concentration is associated with a decrease in disease activity and a reduction in serum CRP levels, indicating a protective anti-inflammatory effect. mdpi.com
This compound in Oncology: Antineoplastic Mechanisms
This compound has demonstrated significant antineoplastic activity in preclinical models across a wide range of tumor types, including carcinomas of the breast, prostate, colon, skin, and brain, as well as myeloid leukemia and sarcomas. nih.govaacrjournals.org Its anticancer effects are mediated through various mechanisms, including the regulation of cell cycle, induction of apoptosis, promotion of cell differentiation, and inhibition of angiogenesis and metastasis. nih.govnih.govannualreviews.orgresearchgate.netbioscientifica.com These mechanisms can differ between tumor models and experimental conditions. aacrjournals.org
Cell Cycle Arrest and Apoptosis Induction
One of the most extensively studied antineoplastic mechanisms of this compound is its ability to inhibit cell proliferation, often associated with cell cycle arrest and the induction of apoptosis. nih.govaacrjournals.orgresearchgate.netresearchgate.net
Modulation of Cell Cycle Regulators (e.g., p21, p27, cyclin D1, c-Myc, GADD45)
This compound is known to induce arrest in the G1 phase of the cell cycle in numerous cancer cell lines. aacrjournals.orgresearchgate.net This G1/G0 cell cycle arrest is predominantly mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, particularly p21 and p27. aacrjournals.orgresearchgate.netnih.govencyclopedia.pub
This compound increases the expression of p21 and p27 through various mechanisms. p21 expression is increased by stimulation of liganded VDR signaling. nih.gov p27 expression is enhanced by signaling transcription factors, inhibition of p27 protein degradation by S-phase kinase-associated protein 2 (Skp2), and enhanced p27 translation. nih.govencyclopedia.pub The increased expression of p21 and p27 leads to the suppression of cyclin D and E activity, which are essential for progression through the G1 phase, thus resulting in G1/G0 arrest. researchgate.netencyclopedia.pub
Studies have shown a marked decrease in cyclins D1 and D3 in certain cancer cell lines, such as endometrial cancer cells, following treatment with this compound, with a concomitant elevation of p27 protein expression. aacrjournals.org This modulation of cyclins inhibits their normal regulation of cell cycle progression. aacrjournals.org
In addition to upregulating CDK inhibitors, this compound treatments in vitro have been observed to reduce c-Myc expression and increase levels of the c-Myc repressor MAD1. researchgate.netnih.govencyclopedia.pub The increased MAD1 prevents c-Myc's transcriptional regulation of target genes, contributing to the inhibition of cell proliferation. nih.govencyclopedia.pub Some studies also report that this compound or its analogs can upregulate growth arrest and DNA damage-inducible protein alpha (GADD45α). nih.govresearchgate.net
Table 1: Modulation of Cell Cycle Regulators by this compound
| Cell Cycle Regulator | Effect of this compound | Mechanism/Outcome |
| p21 | Upregulation | Stimulation of liganded VDR signaling, G1/G0 arrest. researchgate.netnih.gov |
| p27 | Upregulation | Transcriptional activation, inhibition of degradation (Skp2), G1/G0 arrest. researchgate.netnih.govencyclopedia.pub |
| Cyclin D1 | Downregulation | Contributes to G1/G0 arrest. aacrjournals.org |
| c-Myc | Reduction | Increased MAD1 repressor, inhibition of proliferation. nih.govencyclopedia.pub |
| GADD45α | Upregulation | Involved in growth arrest and DNA damage repair. nih.govresearchgate.net |
Regulation of Apoptotic Pathways (e.g., Bcl-2 family, caspases, cytochrome c)
This compound is able to modulate mediators of apoptosis through diverse mechanisms that favor the elimination of malignant cells. nih.govresearchgate.net It can induce apoptosis in various cancer cell lines. researchgate.netresearchgate.netoup.com
This compound represses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL while stimulating the expression of pro-apoptotic proteins like Bax, Bak, and Bad in various cancer cells. nih.govresearchgate.netnih.govresearchgate.net The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is crucial in controlling the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. researchgate.netnih.govmdpi.com
This compound also induces the activation of caspases, which are crucial mediators of apoptosis. nih.govresearchgate.netmdpi.com It can activate downstream effector protease caspase-3 and upstream initiator protease caspase-9, which is the apical protease in the mitochondrial (intrinsic) pathway for apoptosis. nih.govresearchgate.net In some instances, this compound has been shown to stimulate cytochrome c release from mitochondria by a caspase-independent mechanism. nih.gov The induction of apoptosis by this compound can be suppressed by overexpressing Bcl-2, which is known to block cytochrome c release. nih.gov
In human breast cancer cells, this compound has been shown to enhance the activation of caspase-7 and induce caspase-independent cell death by releasing cytochrome c. nih.gov In endometrial cancer cells, the combination of progesterone (B1679170) and this compound upregulated the expression of Bax and other apoptosis-related proteins, contributing to the inhibition of cell growth by inducing apoptosis. nih.govaacrjournals.org
Table 2: Modulation of Apoptotic Pathways by this compound
| Apoptotic Component | Effect of this compound | Outcome/Pathway Involved |
| Bcl-2 (anti-apoptotic) | Repression | Shifts balance towards apoptosis, intrinsic pathway. nih.govresearchgate.netnih.govresearchgate.net |
| Bcl-XL (anti-apoptotic) | Repression | Shifts balance towards apoptosis, intrinsic pathway. nih.govresearchgate.netresearchgate.net |
| Bax (pro-apoptotic) | Stimulation | Promotes cytochrome c release, intrinsic pathway. nih.govresearchgate.netresearchgate.net |
| Bak (pro-apoptotic) | Stimulation | Promotes cytochrome c release, intrinsic pathway. nih.govresearchgate.netresearchgate.net |
| Bad (pro-apoptotic) | Stimulation | Promotes cytochrome c release, intrinsic pathway. nih.govresearchgate.netresearchgate.net |
| Caspase-3 | Activation | Executioner caspase, intrinsic and extrinsic pathways. nih.govresearchgate.netmdpi.com |
| Caspase-9 | Activation | Initiator caspase, intrinsic pathway. nih.govresearchgate.net |
| Cytochrome c | Release from mitochondria | Triggers intrinsic apoptotic pathway. researchgate.netnih.govresearchgate.net |
Inhibition of Proliferation and Differentiation
Inhibition of proliferation, sometimes associated with the induction of differentiation, is considered the most extensively studied mechanism of this compound's antineoplastic activity. nih.govaacrjournals.org this compound can inhibit the proliferation of a wide range of cancer cell types. nih.govaacrjournals.orgresearchgate.net
This compound induces cell cycle arrest, primarily in the G1 phase, which directly contributes to the inhibition of proliferation. aacrjournals.orgresearchgate.net This is mediated by its effects on cell cycle regulators as discussed in section 4.2.1.1.
In addition to inhibiting proliferation, this compound can promote cell differentiation in some tumor models. nih.govaacrjournals.orgresearchgate.netaacrjournals.org The process of carcinogenesis can be viewed as a reversal of morphogenesis, and this compound's ability to induce differentiation may help to restore more normal cellular behavior. nih.gov For example, this compound was able to induce the expression of a functional estrogen receptor α (ERα) in ERα-negative breast cancer cells, restoring their response to anti-estrogens. nih.gov In basal cell carcinomas, this compound treatment inhibited proliferation and induced the expression of skin differentiation markers. aacrjournals.org
Table 3: this compound's Effects on Proliferation and Differentiation
| Effect | Description | Relevant Cancer Types/Models |
| Proliferation Inhibition | Induces cell cycle arrest (primarily G1), modulates cell cycle regulators. | Breast, prostate, colon, skin, brain carcinomas, myeloid leukemia, sarcomas, mesothelioma. nih.govaacrjournals.orgresearchgate.netresearchgate.netfrontiersin.org |
| Differentiation Induction | Promotes differentiation in some cancer cell types. | HL-60 leukemia cells, U937 myelomonocytic cells, ERα-negative breast cancer, basal cell carcinoma. nih.govaacrjournals.orgaacrjournals.org |
Anti-angiogenic Effects and Metastasis Inhibition
This compound also exhibits anti-angiogenic effects and can inhibit metastasis in preclinical models. aacrjournals.organnualreviews.orgbioscientifica.com Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. bioscientifica.comaacrjournals.org
This compound has been shown to exert significant anti-angiogenic effects in vivo in several tumor models, including rat mammary tumors and murine retinoblastomas. bioscientifica.comaacrjournals.org It can inhibit VEGF-induced endothelial cell tube formation in vitro and decrease tumor vascularization in vivo. bioscientifica.com this compound and its analogs can also directly inhibit the proliferation of endothelial cells, contributing to the inhibition of angiogenesis. bioscientifica.com
The anti-metastatic activity of this compound is proposed to involve several mechanisms. These include the inhibition of proteinases such as components of the plasminogen activator system and metalloproteinases, which are involved in tissue remodeling and invasion. aacrjournals.org this compound can also decrease the expression of α6 and β4 integrins, which are cell adhesion molecules involved in invasion, and increase the expression of E-cadherin, a tumor suppressor associated with reduced metastatic potential. aacrjournals.orgbioscientifica.com Additionally, this compound can inhibit tenascin-C, an extracellular matrix protein that promotes growth, invasion, and angiogenesis. aacrjournals.org Studies in prostate cancer models have shown that this compound can inhibit the invasiveness and migration potential of metastatic cells. bioscientifica.com In vivo studies in rat prostate cancer models demonstrated that this compound treatment significantly reduced the number of metastatic foci in the lungs. aacrjournals.org
Table 4: this compound's Effects on Angiogenesis and Metastasis
| Effect | Description | Relevant Mechanisms |
| Anti-angiogenesis | Inhibits formation of new blood vessels, reduces tumor vascularization, inhibits endothelial cell proliferation. | Inhibition of VEGF-induced tube formation, direct inhibition of endothelial cell proliferation. bioscientifica.comaacrjournals.org |
| Metastasis Inhibition | Reduces invasiveness and migration of cancer cells, decreases metastatic foci. | Inhibition of proteinases (metalloproteinases, plasminogen activator system), decreased integrin expression, increased E-cadherin, inhibition of tenascin-C. aacrjournals.orgbioscientifica.comaacrjournals.org |
Metabolic Reprogramming in Cancer Cells (Warburg Effect)
Cancer cells often exhibit a distinct metabolic phenotype characterized by increased glucose uptake and conversion to lactate, even in the presence of oxygen. This phenomenon, known as the Warburg effect or aerobic glycolysis, provides cancer cells with energy and biosynthetic precursors necessary for rapid proliferation. mdpi.comnih.gov this compound has been shown to influence this metabolic reprogramming in various cancer cell types.
Studies have indicated that this compound can suppress the Warburg effect in human colorectal cancer cells. nih.govnih.govresearchgate.netdntb.gov.ua This suppression involves a reduction in the expression of key glycolytic enzymes and glucose transporters. For instance, this compound treatment has been shown to decrease the expression of Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA), as well as Glucose Transporter 1 (GLUT1). mdpi.comnih.govnih.govresearchgate.net This modulation of metabolic enzymes leads to a decrease in the extracellular acidification rate, indicative of reduced glycolysis, and an increase in the oxygen consumption rate, suggesting a shift towards oxidative phosphorylation. nih.govnih.govresearchgate.net
Research in human colorectal cancer cell lines, such as HT29 and SW480, treated with this compound demonstrated reduced expression of glycolytic proteins. nih.govnih.govresearchgate.net In a subcutaneous HT29 xenograft mouse model, this compound treatment resulted in smaller tumor volume and weight, accompanied by lower expression levels of GLUT1, HK2, and LDHA in a dose-responsive manner. nih.govresearchgate.net These findings suggest that this compound's ability to suppress the Warburg effect contributes to its inhibitory role in cancer cell growth and progression. nih.govnih.govresearchgate.net
Interaction with Estrogen Receptor and Androgen Receptor Signaling in Cancer
This compound interacts with nuclear hormone receptors, including the Estrogen Receptor (ER) and Androgen Receptor (AR), influencing signaling pathways critical in various cancers, particularly breast and prostate cancers.
In breast cancer, this compound has demonstrated the ability to downregulate the expression of Estrogen Receptor alpha (ERα) in ER-positive breast cancer cells, contributing to its anti-proliferative effects. bioscientifica.comnih.gov This downregulation can occur through direct transcriptional regulation involving negative vitamin D response elements (nVDREs) in the ER promoter region. bioscientifica.com Specifically, two nVDREs have been identified in the ER promoter that mediate this compound-induced transrepression of ERα expression. bioscientifica.com
Interestingly, in ER-negative breast cancer cells, this compound has been shown to induce the expression of a functional ERα. nih.govd-nb.info This induction is mediated through the VDR and can restore responsiveness to antiestrogen (B12405530) therapies, suggesting a potential therapeutic strategy for ER-negative breast cancer. nih.govd-nb.info
In prostate cancer, a complex interplay exists between this compound and Androgen Receptor signaling. This compound can influence AR expression and activity. Some studies have shown that this compound treatment can increase AR protein levels in prostate cancer cell lines like LNCaP. ascopubs.orgaacrjournals.org This increase in AR protein stability has been observed with this compound treatment, and further enhanced when combined with dihydrotestosterone. ascopubs.org However, despite increasing AR protein levels, this compound can block dihydrotestosterone-induced hyperphosphorylation of pRB, indicating an inhibition of cell proliferation. ascopubs.org The significance of this compound's effect on AR transcriptional activity in prostate cancer cells is still debated, with some studies suggesting it might not be entirely beneficial. nih.gov
Synergistic Effects with Chemotherapeutic Agents and Radiation
This compound has demonstrated synergistic or additive effects when combined with various conventional cancer treatments, including chemotherapy and radiation therapy, in preclinical models. nih.govresearchgate.net This synergistic potential suggests that this compound could enhance the efficacy of these treatments and potentially help overcome resistance. mdpi.comjcancer.orgiiarjournals.org
In breast cancer, combining this compound with chemotherapeutic agents like cisplatin, methotrexate, or doxorubicin (B1662922) has shown synergistic inhibition of cell proliferation and induction of cell cycle arrest. mdpi.com Triple therapy involving this compound, curcumin, and paclitaxel (B517696) also demonstrated synergistic cytotoxic interaction and enhanced apoptotic potential in breast cancer cells, leading to reduced tumor size in vivo. mdpi.com this compound has also been shown to enhance the effects of paclitaxel in breast cancer models. jcancer.orgiiarjournals.org
This compound can also potentiate the anti-tumor activity of endocrine therapies used for hormone-positive breast cancer, such as tamoxifen (B1202) and aromatase inhibitors. mdpi.comjcancer.org Combining this compound or its analogs with tamoxifen has resulted in enhanced growth inhibition in breast cancer cells. jcancer.orgiiarjournals.org
Beyond breast cancer, this compound has shown synergistic effects with chemotherapy in other cancer types. It enhances the sensitivity of human colon cancer cells to 5-fluorouracil. jcancer.orgiiarjournals.org In bladder cancer models, this compound has been shown to enhance the anti-proliferative effects and caspase-dependent apoptosis induced by gemcitabine (B846) and cisplatin. jcancer.orgiiarjournals.org this compound has also demonstrated synergistic effects with antimetabolites like hydroxyurea, cytarabine, and camptothecin (B557342) in inhibiting the growth of leukemia cells. jcancer.orgiiarjournals.org
Furthermore, this compound or its analogs can act synergistically with ionizing radiation to inhibit cancer cell growth and induce apoptosis in various cancer models, including prostate and breast cancer. mdpi.comjcancer.org
Cardiovascular System Regulation by this compound
Beyond its established role in mineral homeostasis, this compound plays a significant role in regulating the cardiovascular system. mdpi.comuspharmacist.com Vitamin D deficiency has been linked to an increased risk of cardiovascular events. mdpi.com this compound exerts its cardiovascular effects through various mechanisms, including modulating inflammation, influencing cardiac cell function, and affecting vascular cells. mdpi.comnih.govnih.gov
Impact on Cardiac Inflammation and Remodeling
This compound has demonstrated protective effects against cardiac inflammation and adverse remodeling, particularly in the context of myocardial infarction (MI). mdpi.comnih.govnih.govmdpi.com Studies in post-MI mice have shown that this compound treatment can reverse adverse cardiovascular function and cardiac remodeling. mdpi.comnih.govnih.govmdpi.com
Mechanistically, this compound suppresses MI-induced cardiac inflammation. mdpi.comnih.govnih.govmdpi.com It achieves this, in part, by upregulating the Vitamin D Receptor (VDR). nih.govnih.govmdpi.com Increased VDR can interact with p65, a subunit of NF-κB, retaining it in the cytoplasm and thereby dampening NF-κB signaling, which is a key pathway in inflammation. nih.govnih.govmdpi.com Additionally, upregulated VDR can translocate into the nucleus and bind to the promoters of genes like IL-10, an anti-inflammatory cytokine, activating their transcription and further inhibiting inflammation. nih.govnih.govmdpi.com
This compound's anti-inflammatory properties contribute to its ability to ameliorate adverse cardiac remodeling, which involves structural and functional changes in the heart following injury. mdpi.comnih.govnih.govmdpi.com
Modulation of Cardiomyocyte Function and Survival
This compound influences the function and survival of cardiomyocytes, the muscle cells of the heart. mdpi.comnih.govnih.gov In myocardial infarction models, this compound has been shown to ameliorate cardiomyocyte death and promote cardiomyocyte proliferation. nih.govnih.govmdpi.com
This compound also affects myocardial contractility by regulating intracellular calcium levels. mdpi.com Furthermore, it may play a role in mitigating myocardial fibrosis, which is associated with systolic dysfunction in heart failure with reduced ejection fraction (HFrEF). mdpi.com
Effects on Vascular and Endothelial Cells
This compound has significant effects on vascular and endothelial cells, which form the lining of blood vessels. elsevier.esmdpi.com These effects contribute to its broader cardiovascular protective properties.
This compound is involved in maintaining endothelial function. frontiersin.orgresearchgate.net It can influence cellular differentiation and proliferation of endothelial cells. frontiersin.orgaacrjournals.org Studies have shown that this compound can have anti-proliferative effects on endothelial cells, particularly those isolated from tumors. aacrjournals.orgarvojournals.org This can involve promoting G0/G1 cell cycle arrest and inducing apoptosis. aacrjournals.org
This compound can also counteract pro-inflammatory processes in endothelial cells, which are relevant in conditions like chronic kidney disease. researchgate.net It can normalize eNOS activity and decrease receptors for advanced glycation end products (AGEs) on endothelial cells, blunting AGE-mediated eNOS downregulation. researchgate.net this compound has also been shown to downregulate the expression of inflammatory markers like IL-6 and the activity of NF-κB in endothelial cells, contributing to vascular anti-inflammatory properties. researchgate.netnih.gov
Role in Atherosclerosis Progression
This compound has been implicated in influencing the progression of atherosclerosis, a chronic inflammatory disease characterized by plaque formation in arteries. Studies suggest that this compound deficiency may accelerate the progression of coronary artery disease. ashdin.com Experimental evidence indicates that this compound possesses anti-inflammatory and vasculoprotective actions that could be beneficial in the context of cardiovascular disease. researchgate.netahajournals.org
Research in animal models has shown that oral administration of this compound can attenuate the development of atherosclerosis. researchgate.netahajournals.org This effect is associated with a reduction in macrophage accumulation and CD4+ T-cell infiltration in atherosclerotic lesions. researchgate.netahajournals.org this compound has been observed to decrease the number of dendritic cells recruited into plaques and maintain them in an immature state. ahajournals.org Furthermore, this compound may inhibit atherosclerosis progression partly by inducing regulatory T cells (Tregs), which play a pivotal role in inhibiting atherogenesis. researchgate.netahajournals.org It may also directly decrease dendritic cell maturation in a Treg-independent manner. ahajournals.org
This compound's impact on atherosclerosis is also linked to its ability to reduce cholesterol accumulation in macrophages and LDL uptake in atheroma. ashdin.com It modulates the expression of thrombomodulin and tissue factor in monocytes, influencing platelet aggregation and thrombogenic activity. ashdin.com Additionally, this compound can suppress the production of pro-inflammatory cytokines such as TNFα, IL-6, IL-1, and IL-8 in isolated blood monocytes, leading to a decrease in inflammatory markers like C-reactive protein (CRP), which is associated with atherosclerosis. ashdin.combrieflands.com this compound deficiency has been linked to increased nuclear factor-κB (NF-κB) activation, further supporting its anti-inflammatory role in the context of atherosclerosis. ashdin.com
Neurological and Neuroprotective Roles of this compound
This compound is increasingly recognized as a neurosteroid with significant roles in brain development, adult brain function, and protection against aging and neurological disorders. mdpi.commdpi.comfrontiersin.org The brain is capable of synthesizing and responding to this compound, with vitamin D receptors (VDRs) present in neurons and glial cells. mdpi.commdpi.comresearchgate.net this compound's neuroprotective effects are multifaceted, involving both genomic and non-genomic pathways. mdpi.comresearchgate.net
Neurotrophic Factor Production (e.g., NGF, BDNF, GDNF)
This compound has been shown to increase the production of neurotrophic factors essential for neuronal survival, growth, and improved cognition. mdpi.comresearchgate.net These include Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). mdpi.comresearchgate.net For instance, this compound has been reported to increase the expression of GDNF in the cortex and striatum. mdpi.com It also influences the expression of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase (TH), which is crucial for the production of dopamine, thereby increasing dopaminergic neurons. mdpi.com
Antioxidant Mechanisms (Nrf2 signaling)
This compound possesses significant antioxidant activity, which contributes to its neuroprotective effects. mdpi.comresearchgate.net A key mechanism involves the activation of the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.govimrpress.comnih.gov Nrf2 is a major regulator of the antioxidant response, and its activation leads to the transcription of antioxidant enzymes. imrpress.com Traumatic brain injury (TBI), for example, can impair Nrf2 signaling, leading to increased oxidative stress. researchgate.netnih.govnih.gov this compound treatment has been shown to promote Nrf2 activation by reducing the expression of Keap1 (an inhibitor of Nrf2) and enhancing Nrf2 translocation, thereby mitigating TBI-induced oxidative damage. researchgate.netnih.govimrpress.comnih.gov Studies have demonstrated that Nrf2 genetic knockout can abolish the anti-apoptotic activity of this compound following TBI. nih.govnih.govresearchgate.net
Anti-inflammatory Effects in the CNS
Neuroinflammation is a critical component in the pathogenesis of various neurological disorders. This compound exerts anti-inflammatory effects within the central nervous system. mdpi.commdpi.comresearchgate.net It can ameliorate the activation of local microglia and macrophages, preventing neuroinflammation. mdpi.comresearchgate.net Studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced neuroinflammation by suppressing pathways such as the P2X7R/NLRP3/caspase-1 signaling axis. bohrium.com This suppression leads to reduced levels of pro-inflammatory cytokines. brieflands.combohrium.com this compound also influences immune cell subsets, mitigating the expression of inflammatory cytokines by Th1 and Th17 cells while enhancing the regulatory role of Treg cells, which are important in modulating inflammatory processes in conditions like Multiple Sclerosis (MS). rjpbr.com Early intervention with this compound has been shown to control neuroinflammatory processes, reducing inflammatory cell populations in the CNS and stabilizing the blood-spinal cord barrier permeability in animal models of CNS inflammation. nih.govfrontiersin.org
Modulation of Autophagy and Protein Aggregation
Autophagy is a cellular process responsible for degrading misfolded proteins and damaged organelles, and its dysfunction is implicated in many neurodegenerative diseases characterized by protein aggregation. nih.govnovusbio.commdpi.com this compound has been shown to modulate autophagy. mdpi.comresearchgate.net In models of Parkinson's disease (PD), defective autophagy is considered a key pathomechanism. nih.govnih.govresearchgate.netfigshare.com this compound has been found to attenuate autophagy dysfunction in PD models by up-regulating markers like LC3 and down-regulating p62, suggesting it promotes the autophagic process. nih.govnih.govresearchgate.netfigshare.com In the context of TBI, this compound has been shown to promote autophagic flux, preventing autophagosome accumulation. researchgate.netnih.govnih.gov This modulation of autophagy by this compound contributes to its neuroprotective effects, potentially by enhancing the clearance of toxic protein aggregates. nih.govnih.govresearchgate.netfigshare.com
Impact on Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Traumatic Brain Injury)
This compound's multifaceted neuroprotective mechanisms contribute to its potential impact on various neurodegenerative diseases.
Alzheimer's Disease (AD): Low serum vitamin D levels have been associated with an increased risk of AD. mdpi.comresearchgate.net this compound may confer neuroprotection in AD by mitigating oxidative stress and neuroinflammation, promoting the clearance of amyloid-beta (Aβ) plaques, supporting neurogenesis and neurotransmission, and modulating autophagy. mdpi.comresearchgate.net It can improve Aβ clearance by stimulating phagocytosis and reducing the expression of monoamine oxidase B (MAO-B). mdpi.comresearchgate.net
Parkinson's Disease (PD): this compound has demonstrated neuroprotective effects in PD models through its antioxidant and anti-inflammatory properties. nih.govnih.govresearchgate.netfigshare.com It can improve behavioral impairments and protect against the depletion of dopaminergic neurons. nih.govnih.govresearchgate.netfigshare.com this compound's effects in PD models involve modulating autophagy and the Sirt1/NF-κB pathway, attenuating neuroinflammation and autophagy dysfunction. nih.govnih.govresearchgate.netfigshare.com Studies also suggest this compound can alleviate parthanatos, a form of programmed cell death, in PD models, potentially through the VDR/PARP1 pathway. frontiersin.orgresearchgate.net
Traumatic Brain Injury (TBI): this compound has shown neuroprotective effects following TBI. researchgate.netnih.govnih.govnih.govtaylorandfrancis.com It can ameliorate neurological deficits and histopathological changes. researchgate.netnih.govnih.gov this compound's protective role in TBI is linked to its ability to activate Nrf2 signaling and promote autophagy, thereby mitigating oxidative damage induced by the injury. researchgate.netnih.govnih.govresearchgate.netnih.gov
This compound in Renal Pathophysiology
This compound, the active form of vitamin D, plays a crucial role in renal pathophysiology, particularly in the context of chronic kidney disease (CKD). As kidney function declines, the metabolism of vitamin D is significantly altered, leading to a reduction in circulating this compound concentrations. oup.commdpi.commedscape.orgscielo.br This decline occurs despite rising levels of parathyroid hormone (PTH), which typically stimulates the enzyme responsible for this compound synthesis. medscape.org Reduced functional renal mass, retention of phosphate (B84403), and the accumulation of other metabolites in kidney failure contribute to the inhibition of 1α-hydroxylase, the key enzyme in this compound production, resulting in lower this compound levels in CKD. medscape.orgmdpi.com Fibroblast Growth Factor 23 (FGF23), a hormone that increases dramatically in moderate CKD, is a central factor contributing to this compound deficiency by potently suppressing 1α-hydroxylase gene expression. medscape.orgoup.com
Secondary Hyperparathyroidism and Renal Osteodystrophy
Secondary hyperparathyroidism (SHPT) is a common complication in patients with CKD, characterized by excessive production of PTH by the parathyroid glands. racgp.org.aukidney.orgmdpi.com This occurs early in the course of CKD and its prevalence increases as kidney function deteriorates. oup.com The development of SHPT is strongly associated with vitamin D deficiency, particularly the critical shortage of this compound. mdpi.comnih.gov
Several mechanisms contribute to SHPT in CKD. Reduced renal production of this compound leads to decreased intestinal absorption of calcium and impaired calcium reabsorption by the diseased renal tubules, potentially resulting in hypocalcemia. oup.com Low this compound levels directly and indirectly promote PTH secretion. oup.com Indirectly, lower calcium absorption contributes to hypocalcemia, stimulating PTH release. oup.com Directly, low this compound levels reduce the suppression of PTH synthesis by vitamin D receptors (VDR) in the parathyroid glands and decrease the induction of VDR expression in these cells by this compound. oup.com
The progressive loss of renal function also leads to phosphate retention, which further exacerbates the issue by downregulating this compound production and contributing to hypocalcemia. racgp.org.au Elevated phosphate levels stimulate the production of FGF23, which in turn suppresses this compound synthesis. mdpi.comoup.comracgp.org.au
Renal osteodystrophy, a bone disease prevalent in individuals with CKD, is a direct consequence of the mineral and hormonal imbalances associated with kidney failure, including this compound deficiency and SHPT. clevelandclinic.orgopenaccessjournals.com These imbalances disrupt bone metabolism, leading to weakened bones and an increased risk of fractures. kidney.orgclevelandclinic.org The two primary types of renal osteodystrophy are adynamic bone disease (low bone turnover) and osteitis fibrosa (high bone turnover). openaccessjournals.com Osteitis fibrosa is characterized by increased osteoclastic and osteoblastic activity and high PTH levels, often driven by decreased this compound, elevated FGF23, and increased phosphorus. clevelandclinic.orgopenaccessjournals.com
Fibroblast Growth Factor 23 (FGF23) and Phosphate Homeostasis
Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes and osteoblasts that plays a critical role in phosphate and vitamin D homeostasis. revistanefrologia.commdpi.comnih.gov FGF23 acts on the kidneys to promote phosphaturia (excretion of phosphate in urine) by reducing the activity of sodium/phosphate cotransporters in the proximal tubules. revistanefrologia.comnih.gov It also significantly impacts vitamin D metabolism by inhibiting the renal synthesis of this compound and stimulating the degradation of this compound into inactive metabolites. oup.comnih.gov
In CKD, FGF23 levels rise dramatically as kidney function declines, initially as an adaptive response to maintain normophosphatemia despite reduced renal phosphate excretion. revistanefrologia.com However, this persistent elevation becomes maladaptive and contributes significantly to the pathophysiology of CKD-MBD. revistanefrologia.com Elevated FGF23 potently suppresses the activity and expression of renal 1α-hydroxylase, leading to decreased this compound production. medscape.orgoup.comrevistanefrologia.com This suppression of this compound synthesis, coupled with reduced renal phosphate excretion, creates a vicious cycle that exacerbates mineral imbalances and contributes to the progression of SHPT and renal osteodystrophy. mdpi.comoup.comracgp.org.au
This compound itself can stimulate FGF23 expression in bone, highlighting a complex interplay between these two hormones in regulating mineral metabolism. mdpi.comiris-kidney.com
Impaired Renal 1α-Hydroxylase Activity in CKD
The kidneys are the primary site for the final activation step of vitamin D, where 25-hydroxyvitamin D (calcidiol) is converted to the biologically active form, this compound, by the enzyme 1α-hydroxylase (CYP27B1). nih.govvitamind-journal.itmedscape.orgbioscientifica.com This enzymatic activity is tightly regulated by PTH, which stimulates it, and by phosphate and FGF23, which inhibit it. mdpi.commedscape.orgbioscientifica.com
In CKD, the activity of renal 1α-hydroxylase is progressively impaired. medscape.orgmdpi.comracgp.org.aurevistanefrologia.com This is due to several factors, including the reduction in functional renal mass, which limits the amount of 1α-hydroxylase available. mdpi.com Furthermore, the elevated levels of FGF23 and hyperphosphatemia characteristic of CKD directly suppress 1α-hydroxylase expression and activity. mdpi.commedscape.orgmdpi.comoup.comrevistanefrologia.com This impaired conversion of calcidiol to this compound is a central mechanism driving this compound deficiency in CKD. medscape.orgmdpi.comfrontiersin.org While some extra-renal tissues also possess 1α-hydroxylase activity, their contribution to systemic this compound levels in the context of advanced CKD is not fully clear. vitamind-journal.itbioscientifica.commdpi.com The reduced this compound synthesis contributes to the mineral and bone disorders observed in CKD patients. vitamind-journal.it
Other Emerging Physiological Roles
Beyond its established roles in mineral homeostasis, research has revealed other important physiological functions of this compound.
Metabolic Syndrome and Insulin (B600854) Sensitivity
Emerging evidence suggests a link between vitamin D status and metabolic health, including metabolic syndrome and insulin sensitivity. Current time information in Občina Ajdovščina, SI.kidney.org While the precise mechanisms are still under investigation, this compound is believed to play a role in these processes. Studies indicate that vitamin D deficiency is associated with an increased risk of metabolic syndrome and insulin resistance. kidney.org The vitamin D receptor (VDR), which mediates the actions of this compound, is expressed in various metabolic tissues, including pancreatic beta cells, adipose tissue, and skeletal muscle, suggesting a direct influence of this compound on glucose and lipid metabolism. drugbank.com this compound has been shown to potentially influence insulin secretion and sensitivity, although further research is needed to fully elucidate these complex interactions. Current time information in Občina Ajdovščina, SI.drugbank.com
Skin Health and Keratinocyte Regulation
The skin is both a site of vitamin D synthesis and a target tissue for this compound. Current time information in Občina Ajdovščina, SI.nps.org.au Keratinocytes, the primary cells in the epidermis, express the VDR and the enzyme 1α-hydroxylase, enabling them to synthesize this compound locally. revistanefrologia.comnps.org.au This local production of this compound plays a vital role in regulating keratinocyte proliferation, differentiation, and apoptosis. Current time information in Občina Ajdovščina, SI. this compound influences the life cycle of keratinocytes, promoting their differentiation and inhibiting excessive proliferation, which is crucial for maintaining healthy skin barrier function. Current time information in Občina Ajdovščina, SI. These actions of this compound in the skin have implications for various dermatological conditions. nih.gov
Muscle Function
This compound significantly influences skeletal muscle function, regeneration, and strength. nih.govmdpi.comnih.gov The presence of VDR in muscle tissue allows this compound to exert both genomic and non-genomic effects, modulating gene transcription and rapidly influencing cellular processes like calcium transport. sogacot.orgmdpi.comuky.eduphysiology.org
Research indicates that this compound plays a role in muscle protein synthesis, cell differentiation, proliferation, and the regulation of calcium and phosphate transport across muscle cell membranes. nih.gov It may also impact mitochondrial function and dynamics within muscle cells. nih.govfrontiersin.org
Studies have shown a strong association between vitamin D status and muscle strength. frontiersin.org Vitamin D deficiency is linked to proximal muscle weakness and a reduction in type II muscle fibers. nih.govnih.govphysiology.org Conversely, maintaining adequate serum this compound levels may support reparative processes and potentially facilitate muscle hypertrophy. mdpi.com
Detailed research findings highlight this compound's influence on muscle recovery following injury. In a study involving Wistar rats with blunt muscle injury, local injections of this compound significantly enhanced muscle strength and increased cellular turnover, marked by elevated cell proliferation rates and reduced apoptosis, compared to a control group. mdpi.comresearchgate.net By 14 days post-injury, this compound-treated rats demonstrated significantly better incomplete tetanic force compared to the control group. mdpi.com Histological analysis in this study also showed increased myofiber width in the this compound group. mdpi.com
This compound has been shown to stimulate the synthesis of specific muscle proteins, which can contribute to increased muscle mass and strength. nih.gov It is also involved in the proliferation and differentiation of muscle cells and the inhibition of apoptosis. nih.gov Studies in cultured myotubes have demonstrated that this compound increases the mRNA content of myogenin and several isoforms of myosin heavy chain, indicating its ability to alter gene transcription in skeletal muscle cells. uky.edu
Furthermore, this compound may influence intramyocellular lipid (IMCL) content, which is correlated with whole-body vitamin D status and has been suggested as a mechanism by which vitamin D enhances skeletal muscle function. uky.edu In vitro studies have shown that this compound can increase lipid content in myoblasts. uky.edu
The importance of VDR signaling for proper skeletal muscle contractile function is underscored by studies in mice with vitamin D restriction or VDR ablation, which exhibited decreased muscle fiber cross-sectional area and grip strength. uky.eduphysiology.orgcapes.gov.br Overexpression of VDR in rat skeletal muscle has been shown to increase skeletal muscle hypertrophy, driven by enhanced anabolic signaling, ribosomal biogenesis, and protein synthesis. frontiersin.orgcapes.gov.br
While some studies on the proliferative effects of this compound in muscle tissue have shown variation, recent research suggests that this compound influences muscle repair by modulating satellite cell proliferation and differentiation, as well as mitochondrial density and function. mdpi.com
Wound Healing
This compound plays a significant role in cutaneous wound healing, primarily through its interaction with the VDR present in skin cells, particularly keratinocytes and macrophages. eb-researchnetwork.orgnih.govbohrium.comoup.comijdvl.com The skin itself can produce this compound, possessing the necessary enzymatic machinery. sogacot.orgeb-researchnetwork.orgijdvl.com
This compound and VDR signaling are crucial for the complex process of wound re-epithelialization, which involves the proliferation, migration, and differentiation of keratinocytes to regenerate the epidermis. nih.govbohrium.comresearchgate.net Studies using VDR knockout mice have demonstrated delayed wound re-epithelialization, highlighting the necessity of VDR for these processes. nih.govbohrium.com
The molecular mechanisms underlying this compound's role in wound healing involve the modulation of key signaling pathways, including β-catenin signaling and the formation of adherens junctions containing the E-cadherin/catenin complex, which are essential for keratinocyte migration and differentiation. bohrium.com this compound, through VDR, can regulate the expression of genes involved in skin homeostasis and wound healing. eb-researchnetwork.org
A notable target gene modulated by this compound is the antimicrobial peptide cathelicidin (CAMP), whose active form, LL-37, possesses direct antimicrobial activity, modulates immune responses, and promotes re-epithelialization. eb-researchnetwork.org Reduced levels of CAMP observed in certain conditions associated with impaired wound healing can be restored by treatment with this compound analogs. eb-researchnetwork.org
Detailed research findings demonstrate that this compound can enhance wound closure. In a single-patient observation study involving a chronic wound in a patient with recessive dystrophic epidermolysis bullosa (RDEB), topical application of a low-dose calcipotriol (B1668217) formulation (a this compound analog) achieved rapid and complete wound closure within two weeks. eb-researchnetwork.org This was accompanied by an improvement in local microbiome diversity and a reduction in itch and pain. eb-researchnetwork.org In vitro studies using RDEB keratinocytes showed that calcipotriol treatment enhanced scratch closure and increased the antimicrobial activity of the cell secretome. eb-researchnetwork.org
This compound also influences the inflammatory phase of wound healing by regulating the recruitment and function of immune cells, such as macrophages. oup.com The liganded VDR is required for the recruitment of macrophages during the inflammatory phase of cutaneous wound healing. oup.com Studies in mice with macrophage-specific VDR ablation showed an impaired inflammatory response to injury, underscoring the critical role of VDR in macrophages for normal wound healing. oup.com
Furthermore, this compound has been investigated for its effects on wound healing in specific conditions, such as diabetic corneal wounds. Topical application of this compound has been shown to promote diabetic corneal wound healing and reinnervation, potentially through inhibiting the activation of the NLRP3 inflammasome and promoting the M1-to-M2 macrophage transition. researchgate.net
However, some earlier studies in Wistar rats suggested that this compound might impede healing in certain wound models, potentially due to its antiproliferative activity observed at certain concentrations or in specific cell types. mdpi.comsilae.it This highlights the complex and context-dependent nature of this compound's effects on cellular proliferation and wound healing processes.
Therapeutic Implications and Future Research Directions
Therapeutic Strategies Involving Calcitriol (B1668218) Analogues
The therapeutic potential of this compound is significant, but its clinical application, particularly at higher doses required for some non-calcemic effects, is limited by the risk of hypercalcemia. This has driven extensive research into the development of this compound analogues. These synthetic compounds are designed to retain or enhance desired therapeutic effects, such as antiproliferative or immunomodulatory activity, while minimizing the calcemic impact. unirioja.esresearchgate.net
Analogues like alfacalcidol, paricalcitol (B1678470), doxercalciferol, tacalcitol, and calcipotriol (B1668217) have been developed and utilized in clinical settings for conditions such as osteoporosis, secondary hyperparathyroidism, and psoriasis. mdpi.comresearchgate.netresearchgate.net For instance, paricalcitol has shown effectiveness in reducing parathyroid hormone concentrations with a lower incidence of sustained hypercalcemia compared to this compound in hemodialysis patients. mdpi.com The design of these analogues often involves structural modifications to optimize their interaction with the VDR and downstream signaling pathways, aiming for a better therapeutic profile. unirioja.es Some novel analogues, such as PRI-2191 ((24R)-1,24-dihydroxyvitamin D3), have demonstrated potent antiproliferative and antitumor effects in vitro with low hypercalcemia-inducing potential. researchgate.net Research continues to explore new structural modifications and synthetic approaches, including the introduction of dual chains, to enhance selectivity and reduce side effects. unirioja.es
Unraveling Complex Molecular Interactions and Signaling Networks
This compound mediates its diverse biological effects through both genomic and non-genomic pathways. The classical genomic pathway involves this compound binding to the nuclear VDR, which then forms a heterodimer with the retinoid X receptor (RXR). nih.govwikidoc.orgmdpi.com This complex binds to specific DNA sequences called Vitamin D Response Elements (VDREs), modulating gene transcription. nih.govwikidoc.orgmdpi.com This genomic action is typically associated with slower, long-term effects. nih.gov
In addition to genomic actions, this compound also triggers rapid, non-genomic responses by interacting with VDR located at the cell membrane or other proteins like PDIA3. nih.govmdpi.comfrontiersin.org These non-genomic pathways can activate various intracellular signaling cascades, including protein kinases (PKA, PKC, MAPK, PI3K/Akt) and phospholipases (PLA2, PLC), and influence calcium influx. nih.govfrontiersin.org For example, this compound has been shown to rapidly activate PI3K/Akt signaling in osteoblasts and other cell types. frontiersin.org
Recent research is focused on unraveling the intricate crosstalk between this compound signaling and other crucial cellular pathways. Studies have revealed interactions between VDR and Jak-STAT signaling, where VDR can constitutively interact with STAT1, and this interaction is released upon stimulation with this compound and IFN-α, enhancing IFN-α-induced gene expression. aai.org this compound also regulates key immune signaling pathways, such as TLR and PI3K/AKT pathways, in chronic lymphocytic leukemia cells. nih.gov Furthermore, molecular docking studies have explored the binding affinity of this compound with proteins involved in the AGE-RAGE axis signaling, including NF-κB, PI3K/AKT, ERK1/2, and PKC, suggesting potential interactions in conditions like colorectal cancer. researchgate.netnih.gov Understanding these complex molecular interactions and signaling networks is crucial for fully elucidating this compound's mechanisms of action and identifying new therapeutic targets.
Investigation of this compound in Disease Prevention and Management
The diverse biological functions of this compound have led to investigations into its role in the prevention and management of various diseases beyond bone metabolism.
Cancer: Epidemiological and preclinical studies suggest an association between lower vitamin D levels and an increased risk of certain cancers. nih.govnih.goveurekaselect.com this compound has demonstrated antiproliferative, pro-apoptotic, and differentiation-inducing effects in various cancer cell lines and in vivo models. researchgate.netnih.govnih.goveurekaselect.comaacrjournals.org Proposed mechanisms include cell cycle arrest, modulation of CDK inhibitors (p21, p27), induction of apoptosis mediators (Bax, Bak, Bad), and suppression of pro-proliferative signaling molecules (P-MAPK, P-AKT). nih.govnih.govaacrjournals.org this compound can also modulate the tumor microenvironment, for instance, by influencing macrophage polarization and inhibiting glycolysis in cancer cells. cellphysiolbiochem.com Research is exploring this compound and its analogues, often in combination with other anticancer agents, to enhance therapeutic efficacy and overcome resistance mechanisms. nih.govaacrjournals.orgmdpi.com
Autoimmune Diseases: this compound plays a significant immunomodulatory role, influencing both innate and adaptive immunity. mdpi.comumk.plresearchgate.netmdpi.comnih.gov It promotes the development of regulatory T cells (Treg), which are crucial for maintaining self-tolerance and preventing autoimmune disorders. mdpi.comumk.plresearchgate.net this compound can also suppress the activity of pro-inflammatory T helper cells (Th1 and Th17) and modulate dendritic cell differentiation towards a tolerogenic phenotype. mdpi.comumk.plmdpi.com Studies suggest a link between low vitamin D levels and an increased risk of autoimmune diseases like psoriasis, type 1 diabetes, multiple sclerosis, Hashimoto's thyroiditis, rheumatoid arthritis, and Crohn's disease. mdpi.comumk.plresearchgate.net Investigations are ongoing to determine the optimal role of this compound and its analogues in preventing and treating these conditions. umk.plresearchgate.net
Cardiovascular and Renal Diseases: Research is exploring the effects of this compound on cardiovascular and renal health. Studies have investigated the impact of this compound on arterial stiffness and albuminuria in patients with type 2 diabetes and chronic kidney disease. hra.nhs.uk While some studies in animal models have shown that this compound and paricalcitol may prevent chronic kidney disease progression, clinical trial results on certain endpoints like arterial stiffness have been mixed. hra.nhs.ukturkjnephrol.org Novel insights into the cardioprotective effects of this compound in myocardial infarction models suggest mechanisms involving the suppression of cardiac inflammation and promotion of cardiomyocyte proliferation. nih.govnih.gov
Other Diseases: this compound is also being investigated for its potential in other conditions. For example, studies have explored its efficacy in treating renal osteodystrophy, showing improvements in serological markers and skeletal conditions. researchgate.netajol.info Research is also examining the potential of this compound and its analogues in the secondary prevention of type 1 diabetes. mdpi.com
Personalized Medicine Approaches: Genetic Polymorphisms and this compound Response
The individual response to this compound therapy can vary significantly, and genetic factors, particularly polymorphisms in the VDR gene, are believed to play a role. nih.govmdpi.comnih.govmdpi.comnih.gov The VDR gene encodes the vitamin D receptor, the primary mediator of this compound's actions. wikidoc.orgmdpi.com Variations in the VDR gene can influence receptor expression, stability, and binding affinity, potentially altering the downstream effects of this compound. nih.govmdpi.com
Several VDR polymorphisms have been studied for their association with disease risk and response to vitamin D supplementation or this compound therapy. These include the FokI, BsmI, ApaI, and TaqI polymorphisms. nih.govmdpi.comnih.govnih.gov Studies have shown that certain VDR genotypes may be associated with a better response to vitamin D supplementation. nih.govmdpi.com For instance, the FF genotype of VDR FokI and the variant allele (Tt+tt) of TaqI have been linked to improved response. nih.govmdpi.com In the context of this compound therapy for osteoporosis, patients carrying the TaqI t allele in combination with the FokI f initiation codon variant (f+t+ carriers) were significantly less likely to experience recurrent vertebral fractures compared to those receiving calcium therapy. nih.gov
Understanding the influence of these genetic variations on this compound response is crucial for developing personalized medicine approaches. By identifying genetic profiles that predict a better response or a higher risk of adverse effects, clinicians may be able to tailor this compound or analogue therapy to individual patients, optimizing efficacy and safety. nih.govmdpi.comaacrjournals.orglhscri.ca Further research is needed to fully elucidate how specific VDR polymorphisms and variations in other genes involved in vitamin D metabolism and signaling influence therapeutic outcomes and to translate these findings into clinical practice.
Development of Novel Research Methodologies for this compound Studies
Advancements in research methodologies are continuously contributing to a deeper understanding of this compound's biology and therapeutic potential. These methodologies span in silico, in vitro, and in vivo approaches, as well as clinical study designs.
In Silico Methods: Computational techniques such as molecular docking and molecular dynamics simulations are increasingly used to study the interaction of this compound and its analogues with the VDR and other target proteins. unirioja.esmdpi.comresearchgate.netnih.gov These methods allow researchers to predict binding affinities, analyze intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking), and assess the pharmacodynamic behavior of compounds at a molecular level. unirioja.esmdpi.comresearchgate.netnih.gov For example, molecular docking has been used to explore the binding of this compound to various targets, including VDR, histamine (B1213489) H3 receptor (H3R), endocannabinoid receptors (CB1, CB2), and proteins in the AGE-RAGE signaling pathway. mdpi.comresearchgate.netnih.gov
In Vitro Methods: Cell-based assays remain fundamental for studying this compound's effects on various cellular processes, including proliferation, differentiation, apoptosis, and the modulation of gene expression and signaling pathways. researchgate.netnih.govnih.govnih.govaacrjournals.orgcellphysiolbiochem.com Techniques such as cell cycle analysis, apoptosis assays (e.g., PARP cleavage, annexin (B1180172) binding), measurement of protein levels (e.g., VDR, CDK inhibitors, apoptosis mediators), and analysis of signaling molecule phosphorylation (e.g., pERK1/2, pNF-κB p65) are routinely employed. nih.govnih.govnih.govaacrjournals.orgcellphysiolbiochem.com Studies on immune cells like monocytes, macrophages, T lymphocytes, and dendritic cells in culture are crucial for understanding this compound's immunomodulatory effects. mdpi.comumk.plmdpi.com
In Vivo Models: Animal models, particularly mouse and rat models, are invaluable for studying the systemic effects of this compound and its analogues in various disease contexts, including cancer, autoimmune diseases, cardiovascular disease, and renal disease. nih.govaacrjournals.orgturkjnephrol.orgnih.govnih.govspandidos-publications.com These models allow for the assessment of therapeutic efficacy, effects on disease progression, and analysis of molecular changes in target tissues. Examples include the use of prostate xenograft murine models to test the antitumor potential of this compound analogues and adenine-induced uremic rat models to investigate effects on chronic kidney disease progression. nih.govturkjnephrol.org
Clinical Study Designs: Rigorous clinical trial designs, including randomized controlled trials, are essential for evaluating the safety and efficacy of this compound and its analogues in human patients. mdpi.comhra.nhs.ukresearchgate.netajol.infomdpi.comnih.govnih.govresearchgate.net Studies employing techniques like HPLC/MS-MS for measuring vitamin D metabolites, genotyping for VDR polymorphisms, and assessment of clinical endpoints relevant to the disease under investigation are critical for translating preclinical findings into clinical applications and informing personalized medicine approaches. hra.nhs.ukresearchgate.netmdpi.comnih.govaacrjournals.orgresearchgate.netresearchgate.net
The integration of these diverse research methodologies, from in silico predictions to clinical trials, is crucial for advancing our understanding of this compound and realizing its full therapeutic potential.
Q & A
Basic Research Questions
Q. What validated methods are recommended for isolating and structurally characterizing calcitriol in preclinical studies?
- Methodology : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) combined with mass spectrometry (MS) and infrared spectroscopy (IR) to confirm the stereochemistry and purity of this compound. Elemental analysis and optical rotation ([α]D) measurements further validate structural integrity .
- Key Consideration : Ensure separation from isomers (e.g., 3-epi-calcitriol) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution .
Q. How should researchers design in vitro models to study this compound’s antiproliferative effects on cancer cells?
- Protocol :
- Use cell lines (e.g., SiHa cervical cancer, OSCC oral cancer) treated with this compound (0.1–10 nM) for 48–72 hours.
- Assess proliferation via MTT assay and cell-cycle analysis (flow cytometry).
- Validate results with RT-qPCR for genes like CYP24A1 (catabolic enzyme) and VDR (vitamin D receptor) .
- Data Interpretation : Account for baseline CYP24A1 expression variability across cell lines, which may influence this compound’s metabolic stability .
Advanced Research Questions
Q. How can contradictory findings on this compound’s modulation of ABC transporters (e.g., MRP1) be resolved?
- Case Study : In HEK293/MRP1 and H69AR cells, this compound (10 µM) increased MRP1 mRNA in HEK293 but reduced protein expression in H69AR.
- Resolution Strategy :
- Perform dose-response experiments to identify threshold effects.
- Use dual assays (qPCR + Western blot) to distinguish transcriptional vs. post-translational regulation.
- Consider cell-specific factors (e.g., endogenous MRP1 expression levels, co-treatment with calcipotriol) .
Q. What experimental designs optimize this compound’s bioavailability in pulmonary delivery systems?
- Design Framework :
- Use Design Expert® software for spray-drying parameter optimization (e.g., feed rate, aspiration).
- Dependent variables: Particle size (µm) and mass median aerodynamic diameter (MMAD).
- Validate with physicochemical tests (DSC for crystallinity) and in vitro deposition studies .
- Example Table :
| Variable | Low | Medium | High |
|---|---|---|---|
| Feed Rate (mL/h) | 5 | 7.5 | 10 |
| Aspiration (%) | 70 | 80 | 90 |
| Feed Conc. (mg/mL) | 10 | 15 | 20 |
Q. How does this compound synergize with antihistamines (e.g., astemizole) to enhance anticancer activity?
- Mechanistic Insight : Astemizole inhibits CYP24A1 (this compound catabolism), prolonging its half-life.
- Experimental Validation :
- Co-treat SUM-229PE breast cancer cells with this compound (0.1 nM) + astemizole (IC₅₀).
- Measure CYP24A1 mRNA suppression via RT-qPCR and apoptosis markers (e.g., caspase-3) .
Data Contradiction Analysis
Q. Why do studies report conflicting effects of this compound on bone turnover markers (BTMs) in CKD patients?
- Context : A 48-week RCT in T2DM + stage 3 CKD patients showed this compound (0.25 µg/day) reduced CTXI (bone resorption marker) but had no effect on PINP (bone formation marker) .
- Resolution :
- Stratify by baseline iPTH levels; this compound efficacy depends on parathyroid hormone status.
- Use longitudinal BTM measurements to capture dynamic responses .
Q. How does this compound’s miRNA regulatory profile vary with treatment duration in cervical cancer?
- Findings : In SiHa cells:
- 24h: 31 mature miRNAs upregulated.
- 48h: 55 mature miRNAs upregulated (e.g., miR-3921 downregulated at both timepoints).
- Implication : Time-course experiments are critical to distinguish transient vs. sustained miRNA effects. Use miRNA microarrays + Dicer expression analysis .
Methodological Best Practices
- Safety Protocols : this compound is acutely toxic (oral, dermal, inhalation). Use PPE and fume hoods for handling .
- Statistical Rigor : For preclinical studies, apply Student’s t-test (parametric) or Fisher’s exact test (non-parametric) with p < 0.05 significance thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
